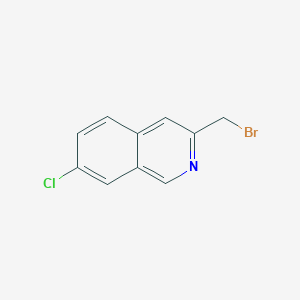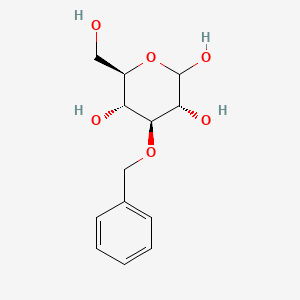
(3-(tert-Butyl)isoxazol-5-yl)methanol
Descripción general
Descripción
(3-(tert-Butyl)isoxazol-5-yl)methanol is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom The presence of a tert-butyl group at the third position and a methanol group at the fifth position makes this compound unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butyl)isoxazol-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butylacetylene with hydroxylamine-O-sulfonic acid to form the isoxazole ring. The subsequent reduction of the resulting compound with a suitable reducing agent, such as sodium borohydride, yields this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(3-(tert-Butyl)isoxazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: (3-t-Butyl-isoxazol-5-yl)aldehyde or (3-t-Butyl-isoxazol-5-yl)carboxylic acid.
Reduction: (3-t-Butyl-isoxazol-5-yl)amine.
Substitution: Various substituted isoxazoles depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(3-(tert-Butyl)isoxazol-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3-(tert-Butyl)isoxazol-5-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the isoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(3-t-Butyl-isoxazol-5-yl)amine: Similar structure but with an amine group instead of a hydroxyl group.
(3-t-Butyl-isoxazol-5-yl)aldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
(3-t-Butyl-isoxazol-5-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(3-(tert-Butyl)isoxazol-5-yl)methanol is unique due to the presence of both a tert-butyl group and a hydroxyl group, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
(3-tert-butyl-1,2-oxazol-5-yl)methanol |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)7-4-6(5-10)11-9-7/h4,10H,5H2,1-3H3 |
Clave InChI |
QYRFVPCSDYSOLU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NOC(=C1)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Propen-1-one, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B8788318.png)
![N-[4-(4-chloro-2-nitrophenoxy)phenyl]acetamide](/img/structure/B8788320.png)












